MLN120B - 917108-83-9

MLN120B

Catalog Number: EVT-8113413
CAS Number: 917108-83-9
Molecular Formula: C19H15ClN4O2
Molecular Weight: 366.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of MLN120B involves several steps that are typical for the creation of small molecule inhibitors. The compound's synthesis has not been extensively detailed in public literature, but it is known to be soluble in dimethyl sulfoxide at concentrations exceeding 13.2 mg/mL. For laboratory use, MLN120B is typically prepared as a stock solution and stored at -20°C for extended stability. The compound can be diluted in culture medium prior to application in biological assays .

Molecular Structure Analysis

MLN120B has a molecular weight of approximately 367 g/mol. Its specific chemical structure includes functional groups that facilitate its interaction with IKKβ. While detailed structural data such as X-ray crystallography or NMR spectroscopy results are not widely published, the compound's ability to bind with high specificity to its target is well-documented through various biochemical assays .

Chemical Reactions Analysis

MLN120B primarily functions through its inhibitory action on IKKβ, leading to the blockade of downstream NF-κB signaling pathways. In vitro studies have demonstrated that MLN120B effectively inhibits TNF-α-induced phosphorylation and degradation of IκBα, which is critical for NF-κB activation. This inhibition occurs in a dose-dependent manner across various multiple myeloma cell lines, including RPMI 8226 and INA 6 .

Key Reactions:

  • Inhibition of IKKβ: MLN120B binds to IKKβ, preventing its phosphorylation activity.
  • Blocking NF-κB Activation: By inhibiting IKKβ, MLN120B stops the phosphorylation of IκBα, thus preventing the release and activation of NF-κB from the cytoplasm to the nucleus.
Mechanism of Action

The mechanism of action for MLN120B revolves around its role as an IKKβ inhibitor. Upon binding to IKKβ, MLN120B prevents the phosphorylation of IκBα, a protein that normally sequesters NF-κB in the cytoplasm. When IκBα is phosphorylated, it undergoes ubiquitination and degradation, allowing NF-κB to translocate into the nucleus and activate transcription of target genes involved in cell survival and proliferation.

Process Details:

  1. Binding: MLN120B binds to IKKβ with an IC50 value around 20 μM.
  2. Inhibition: This binding inhibits the phosphorylation of IκBα.
  3. Result: The inhibition leads to reduced NF-κB activity, which is crucial for tumor cell survival in multiple myeloma .
Physical and Chemical Properties Analysis

MLN120B exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 367 g/mol.
  • Solubility: Highly soluble in dimethyl sulfoxide (>13.2 mg/mL).
  • Storage Conditions: Stable when stored at -20°C.
  • Chemical Structure: Contains functional groups that facilitate interaction with protein targets.

These properties make MLN120B suitable for laboratory applications involving cell culture and biochemical assays .

Applications

MLN120B has significant applications in scientific research, particularly concerning cancer biology:

  • Cancer Research: It is primarily used as a research tool to study the role of NF-κB signaling in multiple myeloma.
  • Therapeutic Potential: Given its mechanism of action, MLN120B holds promise as a therapeutic agent for treating cancers characterized by aberrant NF-κB activation.
  • Preclinical Studies: Animal models have shown that MLN120B can reduce symptoms associated with conditions like arthritis by inhibiting inflammatory pathways linked to NF-κB activation .
Molecular Mechanisms of MLN120B in NF-κB Pathway Modulation

IKKβ Inhibition Kinetics and ATP-Competitive Binding Dynamics

MLN120B is a highly selective ATP-competitive inhibitor targeting the IκB kinase beta (IKKβ) subunit, with a reported half-maximal inhibitory concentration (IC50) of 60 nM against purified IKKβ enzyme. This small molecule binds directly to the ATP-binding pocket of IKKβ, preventing kinase activation by blocking the phosphorylation of critical serine residues (Ser177 and Ser181) within the activation loop. Structural analyses reveal that MLN120B exhibits >1,000-fold selectivity for IKKβ over IKKα and demonstrates minimal off-target activity against a panel of 30 representative tyrosine and serine-threonine kinases [8] [9].

The inhibitor's binding kinetics translate to rapid suppression of IKKβ enzymatic activity in cellular systems. In RAW264.7 macrophages transiently transfected with NF-κB luciferase reporters, MLN120B inhibited lipopolysaccharide (LPS)-induced NF-κB activation with varying potency depending on the promoter context: IC50 values were 1.4 µM for the NF-κB2-luc2 reporter, 14.8 µM for the IL8-luc2 reporter, and 27.3 µM for the TNF-AIP3-luc2 reporter. This differential suppression suggests that MLN120B's efficacy is influenced by the specific transcriptional architecture of NF-κB-responsive genes [3].

Table 1: Selectivity Profile of MLN120B Among Protein Kinases

Kinase TargetIC50 (nM)Selectivity Ratio (vs. IKKβ)
IKKβ601 (Reference)
IKKα>100,000>1,667
PIM-160010
CDK2/CycA61,0001,017
Aurora A71,0001,183

Data compiled from biochemical kinase assays [8] [9]

Suppression of Canonical NF-κB Activation via IκBα Phosphorylation Blockade

MLN120B specifically disrupts the canonical NF-κB pathway by preventing IKKβ-mediated phosphorylation of the inhibitory protein IκBα. Under basal conditions, NF-κB dimers (typically p65/p50) are sequestered in the cytoplasm by IκBα. Pro-inflammatory stimuli (e.g., TNF-α, IL-1β, LPS) activate the IKK complex, leading to IκBα phosphorylation at serine residues 32 and 36. This post-translational modification triggers K48-linked polyubiquitination and proteasomal degradation of IκBα, liberating NF-κB dimers for nuclear translocation [1] [5].

MLN120B blocks this cascade at its initiation point. In multiple myeloma cells (MM.1S, RPMI8226, INA6), treatment with MLN120B abolished TNF-α-induced phosphorylation of both IκBα and the p65 subunit of NF-κB. Consequently, IκBα degradation was prevented and nuclear translocation of p65 was suppressed. Electrophoretic mobility shift assays confirmed complete inhibition of DNA-binding activity of nuclear NF-κB complexes in MLN120B-treated cells. This molecular blockade translated to functional consequences, including dose-dependent suppression of NF-κB target genes such as IL-6, CXCL8 (IL-8), and Bcl-xL, which collectively promote tumor cell survival and proliferation [2] [7].

Table 2: Downstream Effects of MLN120B-Mediated IKKβ Inhibition in Tumor Cells

Molecular EventChange After MLN120BFunctional Consequence
IκBα phosphorylation (Ser32/36)↓ 95%Stabilization of cytoplasmic NF-κB
p65 nuclear translocation↓ 85–90%Reduced transcriptional activity
IL-6 secretion↓ 70–80%Attenuated autocrine growth signaling
Bcl-xL expression↓ 60–75%Sensitization to intrinsic apoptosis

Data from multiple myeloma cell lines treated with 5–10 µM MLN120B [2] [7] [9]

Differential Effects on Canonical vs. Noncanonical NF-κB Signaling in Tumor Microenvironments

The tumor microenvironment (TME) presents complex NF-κB activation patterns, with both canonical and noncanonical pathways contributing to pathogenesis. MLN120B exhibits pathway-specific actions: it potently suppresses canonical signaling while sparing noncanonical NF-κB activation. The noncanonical pathway depends on NF-κB-inducing kinase (NIK)-mediated phosphorylation of IKKα and subsequent processing of p100 to p52, which complexes with RelB for nuclear translocation [1] [6]. In multiple myeloma cells with genetic alterations driving constitutive noncanonical activity (e.g., TRAF3 mutations), MLN120B failed to inhibit p100 processing or RelB nuclear accumulation, confirming its specificity for the IKKβ-dependent canonical axis [7].

Within the TME, this selectivity has contextual consequences:

  • Immune Cell Modulation: MLN120B indirectly enhances natural killer (NK) cell recruitment by downregulating tumor-derived chemokine ligands (e.g., CCL2) in head and neck squamous cell carcinoma models. Simultaneously, it preserves CD8+ T cell cytotoxicity, which relies partially on noncanonical NF-κB signaling for effector function [4] [6].
  • Stromal-Tumor Crosstalk: Myeloma cell adhesion to bone marrow stromal cells (BMSCs) triggers bidirectional NF-κB activation. MLN120B blocked this adherence-induced IL-6 secretion from BMSCs by >80% and abrogated stromal protection against dexamethasone-induced apoptosis. This highlights its ability to disrupt pro-tumorigenic paracrine loops without affecting stromal viability [2] [7].
  • Cytokine Cascades: In pulmonary inflammation models, MLN120B pretreatment suppressed LPS-induced NF-κB activation in lung tissue by 70%, accompanied by reduced MIP-1β (pro-inflammatory chemokine) and elevated IL-10 (anti-inflammatory cytokine). This rebalancing of inflammatory mediators demonstrates its microenvironment-modifying potential beyond direct tumor cell targeting [3].

Table 3: Microenvironmental Targeting by MLN120B in Cancer Models

TME ComponentEffect of MLN120BMechanistic Basis
Bone marrow stromal cells↓ IL-6 secretion (70–80%)Blockade of adherence-induced NF-κB activation
Tumor-associated macrophages↓ MIP-1β productionSuppressed canonical NF-κB in myeloid cells
CD8+ T cellsNo direct inhibition of functionPreservation of noncanonical NF-κB signaling
Endothelial cells↓ Adhesion molecule expression (ICAM-1, VCAM-1)Inhibition of cytokine-induced IKKβ activation

Data consolidated from multiple cancer models [2] [3] [4]

Therapeutically, this differential pathway modulation allows MLN120B to suppress pro-tumorigenic inflammation while preserving immunostimulatory pathways. When combined with agents targeting the noncanonical pathway (e.g., NIK inhibitors), MLN120B exhibits synergistic growth inhibition in multiple myeloma cells with dual pathway activation, highlighting the translational potential of vertical IKK pathway targeting [7].

Properties

CAS Number

917108-83-9

Product Name

MLN120B

IUPAC Name

N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylpyridine-3-carboxamide

Molecular Formula

C19H15ClN4O2

Molecular Weight

366.8 g/mol

InChI

InChI=1S/C19H15ClN4O2/c1-10-11(4-3-6-22-10)19(25)24-17-16-13(8-14(20)18(17)26-2)12-5-7-21-9-15(12)23-16/h3-9,23H,1-2H3,(H,24,25)

InChI Key

ZNOLRTPMNMPLHY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=N1)C(=O)NC2=C3C(=CC(=C2OC)Cl)C4=C(N3)C=NC=C4

Canonical SMILES

CC1=C(C=CC=N1)C(=O)NC2=C3C(=CC(=C2OC)Cl)C4=C(N3)C=NC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.